molecular formula C24H21FN4O2 B2907988 2-(4-fluorobenzoyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide CAS No. 1788783-21-0

2-(4-fluorobenzoyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

Cat. No.: B2907988
CAS No.: 1788783-21-0
M. Wt: 416.456
InChI Key: WBJDMZVETRLYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 4-fluorobenzoyl group and a 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl chain. The pyrazolo[1,5-a]pyrimidine moiety is a nitrogen-rich heterocycle known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The propyl linker balances molecular flexibility and steric effects, which may influence target binding .

Properties

IUPAC Name

2-(4-fluorobenzoyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c1-16-13-22-27-14-17(15-29(22)28-16)5-4-12-26-24(31)21-7-3-2-6-20(21)23(30)18-8-10-19(25)11-9-18/h2-3,6-11,13-15H,4-5,12H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJDMZVETRLYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=CC=C3C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Once the mode of action and the biochemical pathways affected by the compound are identified, it will be possible to understand the compound’s effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and cellular environment.

Biological Activity

The compound 2-(4-fluorobenzoyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a novel derivative that integrates a fluorobenzoyl group with a pyrazolo[1,5-a]pyrimidine moiety. This structure is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The incorporation of fluorine atoms is known to enhance the pharmacological properties of compounds, including their metabolic stability and bioavailability.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20FN5O\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{O}

The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in cancer cell proliferation and apoptosis. The pyrazolo[1,5-a]pyrimidine core is associated with inhibitory effects on various kinases and enzymes crucial for tumor growth.

Antitumor Activity

Research has demonstrated that compounds similar to This compound exhibit significant antitumor properties:

  • Inhibition of Cell Proliferation : In vitro studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines. For instance, compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to exhibit IC50 values in the low micromolar range against solid tumors such as HepG2 cells (IC50 = 1.30 μM) .
  • Apoptosis Induction : These compounds have also been linked to the induction of apoptosis in cancer cells, primarily through the activation of caspases and modulation of cell cycle progression .
  • Synergistic Effects : Preliminary findings suggest that when combined with other chemotherapeutic agents like taxol or camptothecin, these compounds can enhance anticancer activity, indicating potential for combination therapies .

Neuropharmacological Effects

Beyond its antitumor potential, the compound may also exhibit neuroprotective effects by influencing neurotrophic factor synthesis. Pyrazolo[1,5-a]pyrimidine derivatives are known to enhance the release of neurotrophic factors which play a critical role in neuronal survival and function .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on HDAC Inhibition : A related compound demonstrated selective inhibition of histone deacetylases (HDACs), particularly HDAC3, leading to significant antitumor effects in xenograft models . This suggests that structural modifications in benzamide derivatives can lead to enhanced selectivity and potency.
  • Neuroprotective Study : Another study highlighted the ability of pyrazolo[1,5-a]pyrimidine derivatives to promote neurogenesis and protect against neurodegenerative conditions .

Data Table: Biological Activities

Activity TypeCompound StructureIC50 Value (μM)Reference
Antitumor (HepG2 Cells)This compound1.30
HDAC InhibitionN-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide95.48
NeuroprotectionPyrazolo[1,5-a]pyrimidine DerivativesN/A

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related benzamide derivatives and pyrazolo/pyrimidine-containing molecules (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity
2-(4-Fluorobenzoyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide (Target) Pyrazolo[1,5-a]pyrimidine + benzamide 4-Fluorobenzoyl, methylpyrazolo-pyrimidine Potential kinase/antimicrobial*
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]benzamide Oxadiazole + benzamide Cyano, fluorophenyl, oxadiazole Anticancer, antiviral
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine Acetylhydrazone, methyl groups Herbicidal, fungicidal
N-(3-(6-(3-(Difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide Triazolo[1,5-a]pyrimidine + oxazole Difluoromethylpyridine, dimethyloxazole Kinetoplastid inhibition
Key Differences and Implications

Heterocyclic Core: The target compound’s pyrazolo[1,5-a]pyrimidine core is distinct from triazolo[1,5-a]pyrimidine () and oxadiazole (). Methyl substitution at the 2-position of the pyrazolo-pyrimidine may reduce steric hindrance compared to bulkier groups (e.g., dimethyloxazole in ), enhancing target accessibility .

Substituent Effects: The 4-fluorobenzoyl group in the target compound improves metabolic stability over non-fluorinated benzamides (e.g., nitro or cyano substituents in ) . In contrast, oxadiazole-thioether derivatives () exhibit higher polarity, which may limit membrane permeability compared to the target’s fluorinated aromatic group .

Linker Length and Flexibility :

  • The propyl chain in the target compound provides moderate flexibility, whereas shorter (ethyl) or rigid (aryl) linkers in analogs (e.g., ) could restrict conformational adaptability during target binding .

Biological Activity: Triazolo-pyrimidine derivatives () show kinetoplastid inhibition and herbicidal activity, suggesting the target compound may share similar mechanisms due to structural overlap . Fluorine substitution in the target compound may enhance bioactivity compared to non-fluorinated analogs (e.g., nitro-substituted benzamides in ), as seen in improved pharmacokinetic profiles of fluorinated drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.